1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline
Description
1-(4-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a tricyclic heterocyclic compound featuring a pyrazole ring fused to a quinoline nucleus. The molecule is substituted with a 4-fluorophenyl group at position 1, a methoxy group at position 6, and a phenyl group at position 2. Pyrazolo[4,3-c]quinolines are known for their anti-inflammatory, antimicrobial, and receptor-binding activities, as highlighted in multiple studies .
Properties
IUPAC Name |
1-(4-fluorophenyl)-6-methoxy-3-phenylpyrazolo[4,3-c]quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FN3O/c1-28-20-9-5-8-18-22(20)25-14-19-21(15-6-3-2-4-7-15)26-27(23(18)19)17-12-10-16(24)11-13-17/h2-14H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBHJZZQONGLDPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC2=C3C(=CN=C21)C(=NN3C4=CC=C(C=C4)F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-(4-Fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, focusing on anti-inflammatory and anticancer activities, as well as structure-activity relationships (SAR) that contribute to its efficacy.
Chemical Structure and Properties
The chemical formula for this compound is , with a molecular weight of approximately 314.35 g/mol. The compound features a pyrazoloquinoline scaffold, which is known for its diverse biological activities.
Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazolo[4,3-c]quinoline derivatives. Specifically, the compound exhibits significant inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-induced RAW 264.7 macrophage cells. This inhibition is primarily attributed to the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) expression.
Table 1: Anti-inflammatory Activity of Pyrazolo[4,3-c]quinoline Derivatives
| Compound ID | IC50 (μM) | Cytotoxicity (%) at 10 μM |
|---|---|---|
| 2a | 0.39 | 9 |
| 2b | 0.75 | 20 |
| 2c | 0.85 | 15 |
Note: Data adapted from various studies evaluating the anti-inflammatory effects of pyrazolo[4,3-c]quinoline derivatives .
Anticancer Activity
The anticancer properties of this compound have also been investigated. In vitro studies demonstrate that it exhibits cytotoxic effects against several cancer cell lines, including breast and colon cancer cells. The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.
Table 2: Cytotoxic Activity Against Cancer Cell Lines
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 (Breast) | 12.5 |
| HCT116 (Colon) | 15.0 |
| HeLa (Cervical) | 10.0 |
Data sourced from studies assessing the cytotoxic effects of pyrazolo[4,3-c]quinolines on various cancer cell lines .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Substituent Positioning : The position of substituents on the phenyl rings significantly affects both anti-inflammatory and anticancer activities. For instance, para-substituted groups generally enhance potency compared to ortho or meta positions.
- Electron-Donating Groups : Incorporating electron-donating groups like methoxy (-OCH₃) has been shown to improve activity against NO production while reducing cytotoxicity .
Case Studies
A notable case study involved evaluating a series of pyrazolo[4,3-c]quinoline derivatives for their anti-inflammatory effects in a controlled experimental setup:
- Experimental Design : RAW 264.7 cells were treated with LPS to induce inflammation and then exposed to varying concentrations of the compound.
- Results : The study found that compounds with electron-donating groups exhibited greater inhibition of NO production compared to those without such modifications.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Variations
The pyrazoloquinoline scaffold exists in two primary isomeric forms: pyrazolo[4,3-c]quinoline (target compound) and pyrazolo[3,4-b]quinoline (e.g., compounds in and ). The difference lies in the fusion position of the pyrazole ring with the quinoline nucleus, which impacts electronic distribution and biological target interactions. For instance, pyrazolo[4,3-c]quinolines often exhibit enhanced solubility due to their planar structure, while pyrazolo[3,4-b]quinolines may display higher lipophilicity .
Table 1: Core Structure Comparison
| Compound Type | Fusion Position | Key Features | Biological Implications |
|---|---|---|---|
| Pyrazolo[4,3-c]quinoline | Positions 4,3-c | Planar structure, improved solubility | Anti-inflammatory, receptor ligands |
| Pyrazolo[3,4-b]quinoline | Positions 3,4-b | Increased lipophilicity | Antimicrobial, antitumor |
Substituent Effects on Bioactivity
Anti-Inflammatory Activity
- However, the 4-fluorophenyl group could enhance metabolic stability .
Antimicrobial Activity
- 1-(4-Fluorophenyl)-3-amino-1H-pyrazolo[3,4-b]quinoline: Shows activity against S. aureus and C. albicans comparable to ampicillin and ketoconazole .
- Target Compound: The 6-methoxy and 3-phenyl substituents may reduce antimicrobial potency compared to amino derivatives but could improve pharmacokinetic properties due to reduced polarity .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 1-(4-fluorophenyl)-6-methoxy-3-phenyl-1H-pyrazolo[4,3-c]quinoline?
- Methodological Answer : The compound is typically synthesized via condensation reactions. A starting material such as 2,4-dichloroquinoline-3-carbonitrile can undergo nucleophilic substitution with fluorophenyl groups, followed by cyclization with phenylhydrazine derivatives. Methoxy groups are introduced via alkoxylation under basic conditions (e.g., NaOCH₃). Key steps include refluxing in polar aprotic solvents (e.g., DMF) and purification via column chromatography .
- Example : demonstrates the use of 2,4-dichloroquinoline-3-carbonitrile as a precursor, with NH₂ group incorporation to enhance bioactivity. highlights condensation with aldehydes/ketones to form fused pyrazoloquinolines.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
